molecular formula C10H8N2O3S B13485577 1,6-Dihydro-2-(5-methyl-3-thienyl)-6-oxo-4-pyrimidinecarboxylic acid

1,6-Dihydro-2-(5-methyl-3-thienyl)-6-oxo-4-pyrimidinecarboxylic acid

Cat. No.: B13485577
M. Wt: 236.25 g/mol
InChI Key: MRUXYTXCZDJCSV-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Methylthiophen-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiophen-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-(5-methylthiophen-3-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-5-2-6(4-16-5)9-11-7(10(14)15)3-8(13)12-9/h2-4H,1H3,(H,14,15)(H,11,12,13)

InChI Key

MRUXYTXCZDJCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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